In the realm of medicinal chemistry, the analgesic properties of dihydrobenzofuran derivatives are of particular interest. The study mentioned above provides a case where the compound demonstrated significant pain-relieving effects without causing notable gastric damage, which is a common side effect of many analgesic agents. This indicates that dihydrobenzofuran derivatives could be promising candidates for the development of new analgesic drugs with improved safety profiles1.
The second paper explores the antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogues. These compounds were assessed for their redox properties, ability to inhibit lipid peroxidation, and reactivity toward radicals. The study found that the antioxidant capacity of these compounds increased with the substitution of heavier chalcogens, such as selenium and tellurium. This suggests that dihydrobenzofuran derivatives could be useful as antioxidants in various applications, including the protection of biological systems from oxidative stress and the stabilization of pharmaceuticals and food products2.
5,7-Difluoro-2,3-dihydrobenzo[b]furan is a fluorinated heterocyclic compound with the molecular formula and a molecular weight of 156.13 g/mol. This compound is characterized by its unique structure, featuring a benzofuran ring system with two fluorine substituents at the 5 and 7 positions. It has garnered interest in various fields, including organic synthesis, medicinal chemistry, and materials science due to its potential biological activities and utility as a synthetic intermediate.
5,7-Difluoro-2,3-dihydrobenzo[b]furan is classified under the category of fluorinated organic compounds. It is often synthesized from precursors like 2,3-dihydrobenzofuran through fluorination reactions using specific fluorinating agents. The compound is listed under the Chemical Abstracts Service number 175203-20-0.
The synthesis of 5,7-difluoro-2,3-dihydrobenzo[b]furan typically involves the fluorination of 2,3-dihydrobenzofuran. Common methods include:
In an industrial context, optimizing reaction conditions such as temperature, pressure, and concentration is crucial. Larger reactors may be employed to facilitate higher yields while ensuring safe handling of hazardous materials involved in the synthesis process.
The molecular structure of 5,7-difluoro-2,3-dihydrobenzo[b]furan consists of a fused benzene and furan ring system with two fluorine atoms attached to the carbon atoms at positions five and seven. The structural formula can be represented as follows:
Key data includes:
5,7-Difluoro-2,3-dihydrobenzo[b]furan can participate in several chemical reactions:
The mechanism of action for 5,7-difluoro-2,3-dihydrobenzo[b]furan remains partially understood. It is believed that the presence of fluorine enhances its binding affinity to specific biological targets such as enzymes or receptors. This interaction may lead to either inhibition or activation of these targets, contributing to its potential biological activities .
The introduction of fluorine atoms significantly alters the chemical properties of this compound:
5,7-Difluoro-2,3-dihydrobenzo[b]furan has several applications across different scientific fields:
The benzo[b]furan structural motif represents a privileged scaffold in drug design, characterized by a fused benzene ring and oxygen-containing furan heterocycle. This bicyclic architecture provides exceptional versatility in molecular recognition processes, enabling diverse interactions with biological targets through hydrogen bonding, π-stacking, van der Waals forces, and hydrophobic effects [6]. Analysis of U.S. FDA-approved drugs reveals that approximately 60% of top-selling pharmaceuticals contain at least one heterocyclic nucleus, with oxygen-containing heterocycles like benzo[b]furan occupying a prominent position due to their structural similarity to ribose derivatives and other biologically active natural products [6].
The partially saturated 2,3-dihydrobenzofuran variant—exemplified by 5,7-difluoro-2,3-dihydrobenzo[b]furan—exhibits enhanced conformational flexibility compared to its fully aromatic counterpart. This reduced heterocyclic ring adopts a non-planar envelope conformation where the oxygen atom typically remains in-plane while adjacent carbon atoms may deviate by approximately 0.50 Å, creating a three-dimensional topology that complements diverse binding pockets . The saturation mitigates metabolic vulnerabilities associated with the furan double bond while retaining the oxygen atom's capacity for hydrogen-bond acceptance. These features collectively contribute to improved pharmacokinetic profiles, including enhanced solubility and bioavailability relative to fully aromatic systems [6].
Table 1: Biologically Active Benzo[b]furan Derivatives in Medicine
Compound Name | Biological Activity | Structural Features |
---|---|---|
Amiodarone | Antiarrhythmic | 2-Butylbenzofuran derivative |
Bufuralol | Nonselective β-adrenoceptor antagonist | 7-Ethylaminomethylbenzofuran |
Moracin D | Anticancer (induces apoptosis in cancer cells) | Natural dihydrobenzofuran from Morus alba |
Cicerfuran | Antibacterial and antifungal | Chlorinated dihydrobenzofuran from Cicer species |
BNC105 | Antiproliferative (tubulin polymerization inhibitor) | Trimethoxybenzoylbenzofuran derivative |
The therapeutic significance of this scaffold is further evidenced by natural products such as moracin D from Morus alba, which demonstrates potent anti-inflammatory, antioxidant, and pro-apoptotic activities against prostate and breast cancer cells [6]. Similarly, cicerfuran, isolated from chickpea roots (Cicer spp.), exhibits pronounced antibacterial and antifungal properties [6]. Between 2011-2022, Scopus indexed over 7,482 documents relating to benzo[b]furan biological activity, with anticancer and antimicrobial applications collectively representing approximately 70% of research focus [6]. The structural versatility of the scaffold enables synthetic modifications at multiple positions—particularly C-2, C-3, C-5, and C-7—allowing fine-tuning of pharmacological properties while maintaining the core pharmacophore.
The strategic incorporation of fluorine atoms at the 5 and 7 positions of 2,3-dihydrobenzo[b]furan profoundly influences its physicochemical properties and biological interactions. Fluorine, the most electronegative element, induces strong dipole moments and modifies electron distribution throughout the aromatic system. In 5,7-difluoro-2,3-dihydrobenzo[b]furan (CAS 175203-20-0, molecular formula C₈H₆F₂O, molecular weight 156.13 g/mol), the fluorine substituents create a distinctive electronic environment characterized by reduced electron density at the ortho and para positions relative to the substitution sites [1] . This electron-deficient aromatic system exhibits enhanced stability against oxidative metabolism and electrophilic degradation pathways compared to non-fluorinated analogs [6].
The presence of two fluorine atoms significantly increases lipophilicity, as evidenced by the compound's experimental XLogP3 value of 2.1 . This elevated lipophilicity facilitates passive membrane permeation, potentially improving absorption and distribution properties in biological systems. The fluorine atoms engage in strong carbon-fluorine bonds (bond dissociation energy ~116 kcal/mol) that confer exceptional metabolic stability by resisting oxidative cleavage and cytochrome P450-mediated transformations [6]. Additionally, fluorine's small atomic radius (van der Waals radius 1.47 Å) permits isosteric replacement of hydrogen without introducing significant steric perturbations, enabling seamless integration into biological binding pockets.
Table 2: Physicochemical Properties of 5,7-Difluoro-2,3-dihydrobenzo[b]furan
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₈H₆F₂O | High-resolution mass spectrometry |
Molecular Weight | 156.13 g/mol | Calculated |
Boiling Point | 141°C | Experimental measurement |
Density | 1.323 ± 0.06 g/cm³ | Predicted |
XLogP3 | 2.1 | Computational model |
GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | Standardized classification |
Biological advantages of difluorination include enhanced target binding affinity through orthogonal dipolar interactions and fluorine-specific contacts with protein residues. The electron-withdrawing effect of fluorine substituents modulates the pKa of adjacent functional groups, potentially increasing their propensity for hydrogen bonding in biological environments [6] . Comparative studies of fluorinated versus non-fluorinated benzofuran derivatives demonstrate significant improvements in antibacterial and antitumor activities upon fluorination, attributed to both electronic effects and improved cellular uptake [6]. The 5,7-difluoro substitution pattern creates a symmetric electronic environment that may facilitate optimal interactions with symmetrical binding sites in target proteins, distinguishing it from monofluorinated analogs like 5-fluoro-2,3-dihydrobenzo[b]furan or halogen-substituted variants such as 5,7-dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride [10].
The evolution of fluorinated heterocycles represents a transformative trajectory in medicinal chemistry, beginning with serendipitous discoveries of fluorinated natural products in the mid-20th century. The first therapeutic fluorinated heterocycle, 5-fluorouracil (1957), established the paradigm of fluorine-mediated bioactivity enhancement, catalyzing systematic exploration of fluorine substitution in pharmaceutical design [9]. The development of synthetic methodologies for regioselective fluorination during the 1980s-1990s, particularly electrophilic fluorination reagents and transition metal-catalyzed processes, enabled precise installation of fluorine into heterocyclic systems including benzofurans [6].
The benzo[b]furan scaffold entered medicinal chemistry prominence through natural product research, with compounds like ailanthoidol (exhibiting antitumor potential via TGF-β1 suppression) and synthetic derivatives such as the tubulin-binding agent BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan) demonstrating clinical relevance [6]. Fragment-based drug discovery (FBDD) approaches accelerated the adoption of fluorinated heterocycles by identifying minimal pharmacophores with optimal ligand efficiency. Difluorinated fragments like 5,7-difluoro-2,3-dihydrobenzo[b]furan offer superior properties for fragment libraries, including favorable aqueous solubility despite increased lipophilicity (XLogP 2.1), and enhanced capacity for structure-activity relationship exploration through synthetic diversification [9].
The current commercial availability of 5,7-difluoro-2,3-dihydrobenzo[b]furan (purity ≥97%, typically supplied at 1g-5g scale) reflects its established importance as a synthetic building block [1] [3]. Modern synthetic advances continue to expand access to fluorinated dihydrobenzofurans, exemplified by recent developments in metal-free difluoroalkylation and fluorine-directed cyclization strategies [8]. These methodologies address historical limitations in regiocontrol during difluorination, enabling efficient preparation of previously inaccessible derivatives for biological evaluation. The compound's emergence coincides with increasing recognition of fluorine-specific interactions in drug-receptor binding, moving beyond traditional lipophilicity arguments to encompass orthogonal dipoles, polarized C-H···F interactions, and fluorine-mediated membrane permeability mechanisms [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: